Piperonal

描述

What exactly is Piperonal?

This compound can be described as an analytic reference classified as a precursor in the production of 3,4-MDMA.

This compound is classified as a List I chemical in the United States. It is intended for research and forensic use.

This compound, also known as heliotropin or piperonaldehyde, is a member of the organic compound class called benzodioxoles. These organic compounds contain a benzene-benzene ring bonded to dioxole or dioxole-like isomers. Dioxole is an unsaturated five-membered ring with two oxygen and three carbon atoms. This compound is a solid, slightly water-soluble (in water) as well as a fragile base (essentially non-polar) chemical (based on the pKa). In cells, it is found in the cell's cytoplasm. This compound is present in all eukaryotes and ranges from yeast to humans. This compound is an effervescent, bitter, and coconut-like substance found in highbush blueberries, pepper (spice), and vanilla. This makes this compound an ideal biomarker to monitor the consumption of these food items.

Source of this compound

It was separated by Piper nigrum. It is part of benzodioxoles as well as an arenecarbalde. This compound is a natural substance discovered in Piper retrofractum Piper nigrum and other organisms with information.

Preparation of this compound

This compound was made from two common raw materials: piperine (from pepper) and vanillin (a commonly used flavouring). Piperine was transformed to this compound through ozonolysis as well as the oxidative cleavage of potassium permanganate as well as.

This compound can be prepared by the oxidative cleavage of isosafrole or by using a multistep sequence from catechol or 1,2-methylenedioxybenzene. Synthesis of the latter chemical is achieved by the condensation reaction of Glyoxylic acid, followed by the cleavage of the resulting acid a-hydroxy with an oxygenizing agent. Synthesis of catechol is a step further, Williamson synthesizing ethers using dichloromethane.

The chemical reaction of this compound

This compound, as with aldehydes in general, can be reduced to alcohol (piperonyl alcohol) or oxidized, giving an acid (pipecolic acid).

Uses of this compound

It is often used to impart almond or vanilla nuances and generally adds balsamic, floral and powdery characteristics to the scent's personality. Piperonyl Acetate is an artificial cherry flavouring.

This compound is used as a fragrance as well as a flavouring ingredient. It serves as a metabolite of plants, a scent and insect repellent.

This compound is employed in synthesizing certain drugs such as Tadalafil, L-DOPA, and atrasentan.

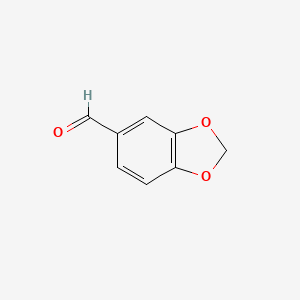

Structure

3D Structure

属性

IUPAC Name |

1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATCULPHIDQDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025924 | |

| Record name | Piperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperonal appears as colorless lustrous crystals. (NTP, 1992), Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline], Solid, white or colourless crystals with a sweet, floral, spicy odour | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Piperonal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Piperonal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/808/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

505 °F at 760 mmHg (NTP, 1992), 263 °C, BP: 88 °C at 0.5 mm Hg, 263.00 to 265.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 3.5X10+3 mg/L at 20 °C, Soluble in 500 parts water, Slightly soluble in water, Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform, Slightly soluble in glycerol, 3.5 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | Piperonal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/808/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 189 °F (NTP, 1992), 0.01 [mmHg], 1X10-2 mm Hg at 25 °C (extrapolated) | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |

| Record name | Piperonal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, lustrous crystals, White or colorless crystals, Turns brown on exposure to light, Forms white crystals (MP 37 °C) | |

CAS No. |

120-57-0 | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERONAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE109YAK00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 °F (NTP, 1992), 37 °C, MP: 35.5-37 °C | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Aroma of Black Pepper: A Technical Guide to the Natural Occurrence and Isolation of Piperonal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonal, also known as heliotropin, is an aromatic aldehyde prized for its sweet, floral, and vanilla-like scent, reminiscent of cherry. Beyond its significant role in the fragrance and flavor industries, this compound serves as a valuable precursor in the synthesis of various pharmaceuticals. While it occurs naturally in a variety of botanicals, its presence in Piper nigrum (black pepper) is of particular interest due to the plant's widespread cultivation and the potential for this compound derivation from its primary pungent constituent, piperine (B192125). This technical guide provides an in-depth exploration of the natural occurrence of this compound, with a specific focus on its biosynthesis and isolation from Piper nigrum. Detailed experimental protocols for the extraction of piperine and its subsequent conversion to this compound are provided, alongside a quantitative overview of this compound concentrations in various natural sources. Furthermore, this document includes diagrammatic representations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Natural Occurrence of this compound

This compound is a naturally occurring organic compound found in a diverse range of plant species. Its characteristic aroma contributes to the complex scent profiles of various flowers and essential oils. The primary natural sources of this compound include, but are not limited to, black pepper (Piper nigrum), vanilla beans (Vanilla planifolia), dill (Anethum graveolens), and violet flowers (Viola odorata).[1][2]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary significantly depending on the plant species, geographical origin, and the extraction method employed. While this compound is a key aromatic component, its concentration is often much lower than other principal constituents of the respective essential oils.

| Natural Source | Plant Part | Typical this compound Concentration | Analytical Method |

| Piper nigrum | Fruit (Peppercorns) | Trace amounts in essential oil | GC-MS |

| Vanilla planifolia | Cured Beans | < 1 ppm to 0.02 g/100g dry weight | GC-MS, GC-VUV |

| Anethum graveolens | Seeds | Present in essential oil | GC-MS |

| Viola odorata | Flowers | Present in absolute | Not specified |

Table 1: Quantitative data on the natural occurrence of this compound. The data is compiled from various analytical studies and the concentrations can be influenced by the specific cultivar, growing conditions, and extraction techniques.

Biosynthesis of this compound in Piper nigrum

The biosynthesis of this compound in Piper nigrum is an intricate process that originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The key precursor for this compound is the amino acid L-phenylalanine (B559525).

The initial steps of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[3][4]

-

Cinnamic acid 4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to produce 4-coumaric acid.[5]

-

4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[5]

From 4-coumaroyl-CoA, a series of subsequent enzymatic reactions, which are not yet fully elucidated, lead to the formation of 3,4-methylenedioxycinnamic acid (3,4-MDCA). The final and crucial step in the biosynthesis of this compound in Piper nigrum is catalyzed by the enzyme This compound synthase . This enzyme facilitates the side-chain cleavage of 3,4-MDCA to yield this compound.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 3. researchgate.net [researchgate.net]

- 4. Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, this compound, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Blueprint of Piperonal in Black Pepper: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonal, a key aromatic compound contributing to the characteristic fragrance of black pepper (Piper nigrum), is a molecule of significant interest to the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the targeted engineering of black pepper varieties with enhanced flavor profiles. This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on the core enzymatic steps, precursor molecules, and regulatory aspects. It consolidates quantitative data, details experimental methodologies, and presents visual representations of the key pathways and processes to serve as a comprehensive resource for the scientific community.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Piper nigrum is intrinsically linked to the broader phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic conversions to yield the immediate precursor of this compound, 3,4-methylenedioxycinnamic acid (3,4-MDCA)[1]. The final and pivotal step is the conversion of 3,4-MDCA to this compound, catalyzed by the enzyme this compound synthase (PnPNS)[1].

From Phenylalanine to 3,4-Methylenedioxycinnamic Acid: A Proposed Route

While the complete enzymatic cascade from phenylalanine to 3,4-MDCA in the context of this compound biosynthesis is yet to be fully elucidated, a proposed pathway involves the following key transformations. This pathway is analogous to the biosynthesis of other phenylpropanoids[1].

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) .

-

p-Coumaric Acid to Caffeic Acid: A subsequent hydroxylation of p-coumaric acid at the 3-position, catalyzed by p-coumarate 3-hydroxylase (C3H) , yields caffeic acid.

-

Caffeic Acid to Ferulic Acid: The 3-hydroxyl group of caffeic acid is methylated by caffeic acid O-methyltransferase (COMT) to produce ferulic acid.

-

Formation of the Methylenedioxy Bridge: A key step is the formation of the methylenedioxy bridge from the 3-methoxy and 4-hydroxyl groups of a ferulic acid-derived intermediate. In the related biosynthesis of piperine, the enzyme cytochrome P450 monooxygenase CYP719A37 has been identified as responsible for catalyzing this reaction on a C5-extended precursor of piperic acid[1]. It is hypothesized that a similar enzymatic mechanism is involved in the formation of 3,4-MDCA. The exact substrate and the enzymes responsible for the potential side-chain modification of ferulic acid prior to or after bridge formation require further investigation.

The Final Step: this compound Synthase (PnPNS)

The conversion of 3,4-MDCA to this compound is a CoA-independent reaction catalyzed by this compound synthase (PnPNS), a novel hydratase-lyase[1]. This enzyme catalyzes the cleavage of the side chain of 3,4-MDCA to yield this compound and a C2 unit[1].

// Nodes Phenylalanine [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Caffeic_Acid [label="Caffeic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Ferulic_Acid [label="Ferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Hypothetical\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; MDCA [label="3,4-Methylenedioxy-\ncinnamic Acid (3,4-MDCA)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Phenylalanine -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> Caffeic_Acid [label="C3H"]; Caffeic_Acid -> Ferulic_Acid [label="COMT"]; Ferulic_Acid -> Intermediate [style=dashed, label="Unknown\nEnzymes"]; Intermediate -> MDCA [label="CYP450-like\n(e.g., CYP719A37)", style=dashed]; MDCA -> this compound [label="this compound Synthase\n(PnPNS)", color="#34A853", fontcolor="#34A853"]; }

Figure 1: Proposed biosynthetic pathway of this compound from phenylalanine in Piper nigrum.Quantitative Data

Kinetic Properties of this compound Synthase (PnPNS)

The enzymatic activity of recombinant PnPNS has been characterized, providing key kinetic parameters for its substrate, 3,4-MDCA[1].

| Parameter | Value |

| Substrate | 3,4-Methylenedioxycinnamic acid (3,4-MDCA) |

| Optimal pH | 7.0 |

| Michaelis-Menten Constant (Km) | 317.2 µM |

| Catalytic Constant (kcat) | 2.7 s-1 |

| Catalytic Efficiency (kcat/Km) | 8.5 s-1mM-1 |

Table 1: Kinetic parameters of Piper nigrum this compound synthase (PnPNS).

Tissue-Specific Expression of the PnPNS Gene

The expression of the PnPNS gene varies across different tissues of the black pepper plant, as determined by quantitative real-time PCR (qRT-PCR). The highest expression is observed in the leaves[1].

| Tissue | Relative Transcript Abundance (Normalized to Root) |

| Root | 1.0 |

| Stem | ~2.5 |

| Leaf | ~5.0 |

| Fruit | ~3.0 |

Table 2: Relative expression levels of the this compound synthase (PnPNS) gene in various tissues of Piper nigrum. Data are approximated from graphical representations in existing literature[1].

Experimental Protocols

Heterologous Expression and Purification of Recombinant PnPNS

A detailed protocol for the production of active PnPNS in a heterologous system is crucial for its biochemical characterization.

Objective: To express and purify recombinant PnPNS from Escherichia coli for in vitro activity assays.

Methodology:

-

Gene Cloning: The coding sequence of PnPNS is cloned into an expression vector, such as pMAL, to generate a fusion protein with a tag (e.g., maltose-binding protein, MBP) for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to enhance the production of soluble protein.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM DTT, and a protease inhibitor cocktail).

-

Cells are lysed by sonication on ice.

-

-

Affinity Purification:

-

The cell lysate is clarified by centrifugation.

-

The supernatant containing the soluble MBP-PnPNS fusion protein is loaded onto an amylose (B160209) resin column pre-equilibrated with the lysis buffer.

-

The column is washed with several volumes of wash buffer (lysis buffer with a lower concentration of salt) to remove non-specifically bound proteins.

-

The MBP-PnPNS protein is eluted with an elution buffer containing maltose (B56501) (e.g., 10 mM).

-

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a standard method such as the Bradford assay.

// Nodes Cloning [label="Cloning of PnPNS gene\ninto expression vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transformation into\nE. coli expression strain", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Cell Culture and\nInduction with IPTG", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis\n(Sonication)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Affinity Chromatography\n(Amylose Resin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Purity and Concentration\nAnalysis (SDS-PAGE, Bradford)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cloning -> Transformation; Transformation -> Culture; Culture -> Lysis; Lysis -> Purification; Purification -> Analysis; }

Figure 2: Experimental workflow for the heterologous expression and purification of PnPNS.In Vitro Enzyme Assay for PnPNS Activity

Objective: To determine the catalytic activity of purified recombinant PnPNS.

Methodology:

-

Reaction Mixture:

-

A reaction mixture is prepared in a final volume of 200 µL containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

1 mM 3,4-MDCA (substrate)

-

Purified recombinant PnPNS (1-5 µg)

-

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction:

-

The reaction is stopped by the addition of an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The mixture is vortexed vigorously to extract the product.

-

-

Analysis:

-

The organic phase is separated, dried (e.g., over anhydrous Na2SO4), and concentrated under a stream of nitrogen.

-

The residue is redissolved in a small volume of a suitable solvent for analysis.

-

The product, this compound, is identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC-MS Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 250°C at a rate of 10°C/min.

-

Mass Spectrometry: Electron ionization (EI) mode at 70 eV.

-

-

Quantitative Real-Time PCR (qRT-PCR) for PnPNS Gene Expression

Objective: To quantify the relative expression levels of the PnPNS gene in different tissues of Piper nigrum.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from various tissues (root, stem, leaf, fruit) using a suitable RNA extraction kit.

-

The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Primers: Gene-specific primers for PnPNS and one or more reference genes (e.g., actin, ubiquitin) are designed.

-

Reaction Mixture: A typical qRT-PCR reaction mixture (20 µL) contains:

-

SYBR Green Master Mix (10 µL)

-

Forward and reverse primers (0.5 µM each)

-

cDNA template (1-2 µL)

-

Nuclease-free water

-

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 5 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 30 s

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis: The relative expression of the PnPNS gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).

Signaling Pathways and Regulation

The biosynthesis of this compound, as part of the phenylpropanoid pathway, is expected to be under complex regulatory control. While specific transcriptional regulators of the PnPNS gene have not yet been identified, the general phenylpropanoid pathway is known to be regulated by various transcription factor families, including MYB, bHLH, and WD40 proteins. These transcription factors respond to a variety of developmental and environmental cues, thereby modulating the flux through the pathway and the production of specific secondary metabolites. Further research is needed to elucidate the specific signaling cascades and transcription factors that directly control the expression of PnPNS in Piper nigrum.

// Nodes Stimuli [label="Developmental Cues &\nEnvironmental Stimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Signaling Cascades\n(e.g., Phytohormones)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFs [label="Transcription Factors\n(MYB, bHLH, WD40)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PnPNS_Gene [label="this compound Synthase (PnPNS) Gene", fillcolor="#FBBC05", fontcolor="#202124"]; PnPNS_Protein [label="PnPNS Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound Biosynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> Signaling; Signaling -> TFs; TFs -> PnPNS_Gene [label="Transcriptional Regulation"]; PnPNS_Gene -> PnPNS_Protein [label="Transcription &\nTranslation"]; PnPNS_Protein -> this compound [label="Enzymatic Catalysis"]; }

Figure 3: A conceptual model of the potential regulatory network for this compound biosynthesis.Conclusion and Future Perspectives

The identification and characterization of this compound synthase have been a significant breakthrough in understanding the biosynthesis of this important aroma compound in black pepper. This technical guide provides a consolidated overview of the current knowledge, from the proposed biosynthetic pathway to detailed experimental protocols. Future research should focus on the definitive elucidation of the enzymatic steps leading to 3,4-MDCA, the identification of the specific transcription factors regulating the PnPNS gene, and the exploration of metabolic engineering strategies to enhance this compound production in both Piper nigrum and microbial systems. A deeper understanding of the regulatory networks will be instrumental for the targeted breeding of black pepper varieties with desired flavor profiles and for the sustainable biotechnological production of this compound.

References

The Synthetic Versatility of Piperonal: A Technical Guide for Precursor Chemistry

Introduction

Piperonal (3,4-methylenedioxybenzaldehyde or heliotropin) is an aromatic aldehyde valued for its characteristic sweet, floral aroma reminiscent of vanilla and cherry.[1][2] Naturally occurring in plants like black pepper and dill, it is a cornerstone of the fragrance and flavor industries.[1][3] Beyond its sensory applications, this compound's molecular architecture—featuring a reactive aldehyde group and a stable methylenedioxy bridge—renders it a versatile and critical precursor in a multitude of organic synthesis pathways. Its applications span the synthesis of regulated psychoactive substances, complex pharmaceutical APIs, and various fine chemicals.

Due to its role in the illicit manufacture of 3,4-methylenedioxymethamphetamine (MDMA), this compound is classified as a List I chemical precursor in the United States and a Category 1 precursor in the European Union, making its trade and use highly regulated.[1] This guide provides a technical overview of key synthetic pathways originating from this compound, offering detailed experimental protocols, quantitative data, and logical diagrams for researchers, chemists, and professionals in drug development.

Section 1: Synthesis of Regulated Amphetamine Derivatives

This compound is a primary starting material for the clandestine synthesis of MDMA and its analogue, 3,4-methylenedioxyamphetamine (MDA). The most prevalent route involves a Henry reaction to form a nitropropene intermediate, which is subsequently reduced to a ketone (MDP2P) and finally converted to the target amine via reductive amination.

Pathway 1.1: The Henry Reaction Route to MDMA

This common pathway proceeds in three main stages:

-

Condensation: A Henry (nitroaldol) reaction between this compound and nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP).

-

Reduction to Ketone: Reduction of the nitropropene intermediate to the corresponding ketone, 3,4-methylenedioxyphenyl-2-propanone (MDP2P or PMK).

-

Reductive Amination: Conversion of MDP2P to MDMA using a primary amine (methylamine) and a reducing agent.

Quantitative Data: MDMA Synthesis

The following table summarizes quantitative data from representative protocols for the Henry reaction pathway. Yields can vary significantly based on reaction conditions, purity of reagents, and purification techniques.

| Step | Reactants | Key Reagents / Catalyst | Conditions | Product | Yield | Reference(s) |

| 1. Condensation | This compound, Nitroethane | Ammonium (B1175870) Acetate (B1210297), Acetic Acid | Reflux, 4-5 hours | MDP2NP | 77% | [4] |

| This compound, Nitroethane | Cyclohexylamine, Acetic Acid | 100°C, 6 hours | MDP2NP | 55% | [1] | |

| This compound, Nitroethane | n-Butylamine, Ethanol (B145695) | Reflux, 24 hours | MDP2NP | 40.1% | [5] | |

| 2. Reduction to Ketone | MDP2NP | Iron Powder, FeCl₃, HCl | Reflux, 6-8 hours | MDP2P | 59% | [4] |

| MDP2NP | Iron Powder, FeCl₃, HCl | 80°C | MDP2P | 64.9% | [5] | |

| 3. Reductive Amination | MDP2P, Methylamine (aq.) | NaBH₄, NaOH | -10°C to 20°C | MDMA·HCl | 71-76% | [6] |

| MDP2P, Methylamine | Al/Hg Amalgam | Not specified | MDMA | 84% | [1] |

Experimental Protocols

This protocol is adapted from Bhide & Shah (1980).[4]

-

Reaction Setup: To a round-bottom flask, add this compound (35.0 g), nitroethane (50 mL), ammonium acetate (14.0 g), and glacial acetic acid (150 mL).

-

Reaction: Heat the mixture to reflux with stirring for 4 to 5 hours.

-

Workup: Pour the hot reaction mixture into a beaker containing ice-cold water. A bright yellow crystalline solid will precipitate.

-

Purification: Collect the crystals by vacuum filtration. Recrystallize the crude product from rectified spirit (ethanol) to yield fine golden-yellow crystals of MDP2NP (37.2 g, 77% yield).

This protocol is adapted from Bhide & Shah (1980).[4]

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a stirrer, dissolve MDP2NP (20.0 g) in hot water (200 mL) and ethanol (200 mL).

-

Addition of Reagents: To the stirred, heated solution, slowly and cautiously add iron powder (40.0 g), ferric chloride (1.6 g), and concentrated hydrochloric acid (10N, 24 mL). The addition should be portion-wise to control the exothermic reaction.

-

Reaction: Reflux the mixture with continuous stirring for 6 to 8 hours.

-

Workup: Concentrate the reaction mixture to half its original volume by distillation. Filter the hot solution to remove the black iron oxide precipitate. Wash the precipitate with hot water and benzene (B151609) (or a suitable substitute like toluene).

-

Extraction: Combine the filtrate and washings, and extract with several portions of benzene or toluene. Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Remove the solvent by rotary evaporation. The resulting brown oil is purified by vacuum distillation to yield MDP2P (10.0 g, 59% yield).

This protocol is adapted from a validated cGMP synthesis.[6]

-

Reaction Setup: In a suitable reaction vessel, dissolve crude MDP2P (e.g., 2.96 kg, 13.7 mol) in methanol (B129727) (31 L) and cool the solution to 5°C.

-

Amine Addition: Add 40% (w/w) aqueous methylamine (3.5 L, 102 mol) dropwise, maintaining a low temperature. Cool the batch to -10°C.

-

Reduction: Prepare a solution of sodium borohydride (B1222165) (NaBH₄, 286.4 g, 7.6 mol) and sodium hydroxide (B78521) (NaOH, 40.4 g, 1 mol) in purified water (630 mL). Add this reducing solution to the reaction vessel over a period of 120 minutes, keeping the internal temperature below 0°C.

-

Quenching and Workup: After the reaction is complete (monitored by an appropriate method like TLC or LC-MS), warm the solution to ~4°C. The workup involves a series of acid-base extractions to remove impurities.

-

Isolation: The final product is typically isolated as the hydrochloride salt by acidifying an isopropanol (B130326) solution of the freebase with HCl, leading to precipitation of MDMA·HCl (yields typically range from 71-76%).

Section 2: Synthesis of Pharmaceutical Ingredients

This compound serves as a key starting material for several active pharmaceutical ingredients (APIs). The syntheses often leverage the core benzodioxole structure.

Pathway 2.1: Synthesis of Atrasentan

Atrasentan is a selective endothelin receptor antagonist. Its synthesis can commence from this compound, which undergoes a Henry reaction followed by a Michael addition and a reductive cyclization to form the core pyrrolidine (B122466) ring structure.

Experimental Protocols

This protocol is adapted from patent literature describing the synthesis of Atrasentan.

-

Reaction Setup: Charge a reactor with this compound (15.5 kg), ammonium acetate (13.4 kg), acetic acid (45.2 kg), and nitromethane (18.4 kg).

-

Reaction: Warm the mixture to 70°C and stir for 30 minutes. Increase the temperature to 80°C and maintain for 10 hours.

-

Workup: Cool the reaction mixture to 10°C. Filter the resulting solid.

-

Purification: Wash the collected solid sequentially with acetic acid (2 x 8 kg) and water (2 x 90 kg). Dry the product under a nitrogen stream and then in a vacuum oven at 50°C to yield 5-(2-nitrovinyl)-1,3-benzodioxole (Intermediate I).

The subsequent steps involve a Michael addition with ethyl (4-methoxybenzoyl)acetate, followed by a reductive cyclization using H₂ over a Raney Nickel catalyst, N-alkylation, and hydrolysis to yield Atrasentan.

Pathway 2.2: Hypothetical Synthesis of L-DOPA

While this compound is sometimes cited as a potential precursor to L-DOPA, established synthetic routes typically start from L-tyrosine.[4] A plausible, though not commonly practiced, route from this compound would require two key transformations: (1) formation of the alanine (B10760859) side-chain and (2) cleavage of the methylenedioxy ether to reveal the catechol moiety. The Erlenmeyer-Plöchl synthesis provides a classic method for converting aromatic aldehydes into α-amino acids.

References

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, this compound, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Solubility of Piperonal: A Technical Guide for Researchers

Introduction: Piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde) is an aromatic aldehyde widely utilized in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its characteristic sweet, floral aroma, reminiscent of vanilla and cherry, makes it a valuable component in perfumery and as a flavoring agent.[2][4] In the realm of drug development, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Tadalafil.[2][4] A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, crystallization, and formulation processes. This guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating key processes.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the solvent and temperature. Quantitative data, expressed as the mole fraction (x) of this compound, has been experimentally determined in several pure solvents at temperatures ranging from 273.15 K to 293.15 K.

| Temperature (K) | Water (x * 10^4) | Isopropanol (x * 10^2) | Acetone (x * 10^2) | Trichloromethane (x * 10^2) | Ethanol (x * 10^2) |

| 273.15 | 1.15 | 18.52 | 41.56 | 40.15 | 29.85 |

| 278.15 | 1.29 | 20.89 | 45.32 | 43.56 | 32.65 |

| 283.15 | 1.45 | 23.52 | 49.42 | 47.12 | 35.69 |

| 288.15 | 1.63 | 26.45 | 53.86 | 50.96 | 39.02 |

| 293.15 | 1.84 | 29.71 | 58.71 | 55.12 | 42.68 |

| Data sourced from: Korean J. Chem. Eng.[5] |

Qualitative Solubility Overview

Beyond the quantitative data, this compound's solubility has been qualitatively described in a range of common laboratory solvents. This information is useful for initial solvent screening and general laboratory use.

| Solvent | Solubility Description | Source(s) |

| Ethanol | Very soluble, Freely soluble | [1][3] |

| Ethyl Ether | Very soluble, Miscible | [1][3] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Propylene Glycol | Soluble | [6] |

| Benzene | Soluble | [7] |

| Ethyl Acetate | Good solubility | [8] |

| Dichloromethane | Good solubility | [8] |

| Water | Slightly soluble, Insoluble (1 part in 500 parts water) | [1][3][6][9] |

| Glycerol | Slightly soluble, Insoluble | [1][6] |

Experimental Protocol for Solubility Determination

A precise method for determining the solubility of compounds like this compound is the synthetic method coupled with a laser monitoring observation technique.[5] This approach allows for the accurate identification of the dissolution point of the solute in the solvent at a given temperature.

Apparatus:

-

A jacketed glass vessel to maintain a constant temperature via a circulating water bath.[5]

-

A magnetic stirrer for continuous agitation.[5]

-

A precision thermometer (uncertainty ±0.05 K).[5]

-

A laser monitoring system consisting of a laser generator, a photoelectric transformer, and a light intensity display.[5]

Procedure:

-

A precisely weighed amount of this compound is added to the jacketed glass vessel.

-

The vessel is sealed, and the temperature is set and maintained by the circulating water bath.

-

A continuous laser beam is passed through the solution.

-

A known solvent is added dropwise to the vessel while the solution is continuously stirred.

-

The intensity of the laser beam passing through the solution is monitored. As the solvent is added, the solid this compound begins to dissolve, causing the light intensity to change.

-

The endpoint is reached when the last solid particle of this compound dissolves, resulting in the maximum intensity of the transmitted laser beam.

-

The total mass of the solvent added is recorded.

-

The mole fraction solubility is calculated based on the initial mass of this compound and the final mass of the solvent.[5]

To ensure accuracy, this experimental procedure is typically repeated multiple times, and the average value is reported. The uncertainty of this method is estimated to be approximately ±0.5%.[5]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent type and this compound's solubility.

Caption: Workflow for determining this compound solubility.

Caption: General solubility trends of this compound.

References

- 1. This compound | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. symbchem.com [symbchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. chembk.com [chembk.com]

- 7. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Piperonal Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde) is an aromatic aldehyde naturally occurring in various plants, including black pepper (Piper nigrum), dill, and vanilla. It is highly valued for its characteristic sweet, floral, and vanilla-like aroma, making it a key component in the fragrance, flavor, and cosmetics industries.[1][2] Structurally, it features a benzodioxole ring system with a formyl substituent, which imparts a unique combination of stability and reactivity.[2] Beyond its aromatic applications, this compound serves as a versatile precursor in the synthesis of various fine chemicals and pharmaceutical agents, including L-DOPA and tadalafil.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound crystals, detailed experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.

Physical Properties

This compound presents as colorless or white, lustrous crystals at room temperature.[4][5] Upon exposure to light and air, it can degrade and darken to a red-brown color.[5][6] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IDENTIFIERS | ||

| IUPAC Name | 1,3-benzodioxole-5-carbaldehyde | [7][8] |

| CAS Number | 120-57-0 | [7][8] |

| Molecular Formula | C₈H₆O₃ | [8] |

| Molecular Weight | 150.13 g/mol | [4][8] |

| PHYSICAL DESCRIPTION | ||

| Appearance | Colorless to white lustrous crystals | [4][5][9] |

| Odor | Sweet, floral, vanilla-like (heliotrope) | [2][4][9] |

| Taste | Bittersweet | [4] |

| THERMODYNAMIC PROPERTIES | ||

| Melting Point | 35-39 °C (95-102 °F; 308-312 K) | [9] |

| Boiling Point | 263-264 °C (505-507 °F; 536-537 K) at 760 mmHg | [3][9] |

| Flash Point | 103.6 °C (218.5 °F) | [5][10] |

| Vapor Pressure | 1 mmHg at 87 °C (189 °F) | [9][11][12] |

| Enthalpy of Vaporization | 60.6 kJ/mol (at 375 K) | [13] |

| Enthalpy of Sublimation | 90.8 kJ/mol (at 323 K) | [13] |

| PHYSICOCHEMICAL PROPERTIES | ||

| Density | 1.337 - 1.419 g/cm³ | [3][5] |

| Water Solubility | Slightly soluble (3.5 g/L at 20 °C) | [4] |

| logP (Octanol/Water) | 1.05 - 1.2 | [4] |

| Refractive Index | 1.614 | [5][10] |

| STABILITY & REACTIVITY | ||

| Sensitivity | Sensitive to air and light | [6] |

| Stability | Stable under standard conditions; oxidizes on exposure to air | [5] |

Solubility Profile

This compound exhibits limited solubility in water due to its hydrophobic aromatic structure but is readily soluble in many common organic solvents.[4][7] This solubility profile is critical for its application in synthesis, extractions, and formulation development.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Source(s) |

| Water | Slightly soluble (1 part in 500 parts water) | [4][5] |

| Glycerol | Slightly soluble | [4][14] |

| Ethanol | Very soluble / Freely soluble (1 g in 4 ml of 70% ethanol) | [4][9] |

| Diethyl Ether | Very soluble / Miscible | [4][9] |

| Chloroform | Soluble | [2][4] |

| Acetone | Soluble | [4] |

| Benzyl Benzoate | Soluble | [14] |

| Propylene Glycol | Soluble | [14] |

| Oils (non-volatile) | Soluble | [5][14] |

| DMF | 30 mg/mL | [15] |

| DMSO | 25 mg/mL | [15] |

Spectral Data

Spectroscopic data are essential for the identification and quantification of this compound. Key spectral characteristics are summarized below.

Table 3: Spectral Properties of this compound

| Spectrum Type | Key Peaks / Maxima (λmax) | Source(s) |

| UV-Vis | 231, 272, 312 nm | |

| FT-IR (cm⁻¹) | ~2850-2750 (Aldehyde C-H stretch), ~1680 (Aromatic C=O stretch), ~1600, 1480 (Aromatic C=C stretch), ~1250, 1040 (C-O stretch) | [4][16] |

| ¹H NMR (ppm) | ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.1 (s, 2H, -O-CH₂-O-) | [9][14] |

| ¹³C NMR (ppm) | ~190 (C=O), ~153 (Ar-C), ~149 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~108 (Ar-C), ~106 (Ar-C), ~102 (-O-CH₂-O-) | [9] |

| Mass Spec (m/z) | 150 (M+), 149 (M-H)+, 121, 91, 63 |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its aldehyde functional group and the electron-donating nature of the methylenedioxy bridge on the aromatic ring.

-

Oxidation : As an aldehyde, this compound can be readily oxidized to form piperonylic acid. This can occur upon prolonged exposure to air or through the use of chemical oxidizing agents like potassium permanganate (B83412) or sodium hypochlorite.[9]

-

Reduction : The aldehyde group can be reduced to a primary alcohol, piperonyl alcohol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.[2]

-

Condensation Reactions : The aldehyde group is reactive towards nucleophiles and can participate in various condensation reactions. For instance, it reacts with nitroethane in the presence of a catalyst to form 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP), a key intermediate in certain clandestine syntheses.[17]

-

Stability : this compound is sensitive to light and air, which can cause oxidation and discoloration.[6] It should be stored in a cool, dark place in a tightly sealed container. It is generally stable in dilute acidic and alkaline conditions at room temperature.[14]

Caption: Core chemical reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound from Isosafrole

This compound can be synthesized via the oxidative cleavage of isosafrole. A chemo-enzymatic approach offers a greener alternative to traditional methods like ozonolysis or chromic acid oxidation.[7]

Methodology: Chemo-enzymatic Oxidative Cleavage [7]

-

Epoxidation of Isosafrole : Isosafrole is first converted to isosafrole epoxide. This is achieved by generating peracetic acid in situ through the lipase-mediated perhydrolysis of ethyl acetate (B1210297) in the presence of hydrogen peroxide.

-

Hydrolysis to Diol : The resulting epoxide is hydrolyzed to the corresponding vicinal diol. This step is typically performed by treatment with methanolic potassium hydroxide (B78521) (KOH).

-

Oxidative Cleavage to this compound : The diol is then oxidized to this compound. This can be accomplished using manganese dioxide (MnO₂) as the oxidizing agent, which is catalytically regenerated using tert-butylhydroperoxide (TBHP) as the terminal oxidant.

-

Purification : The final product is purified from the reaction mixture using standard laboratory techniques such as extraction followed by distillation or recrystallization.

Caption: Chemo-enzymatic synthesis workflow for this compound.

Determination of Solubility

The solubility of this compound in various solvents can be accurately determined using a synthetic method coupled with a laser monitoring technique.[3]

Methodology: Laser Monitoring Observation [3]

-

Apparatus Setup : A jacketed glass vessel is maintained at a constant, desired temperature using a circulating water bath. The system includes a laser generator, a photoelectric transformer, and a light intensity display to monitor the turbidity of the solution.

-

Sample Preparation : A precisely weighed, excess mass of this compound is placed into the vessel containing a known mass of the solvent. The mixture is stirred continuously.

-

Titration : The solvent is slowly added to the vessel while maintaining constant temperature and stirring.

-

Endpoint Detection : The dissolution of this compound is monitored by the intensity of the laser beam passing through the solution. The endpoint is reached when the last solid crystal dissolves, resulting in the maximum intensity of transmitted light.

-

Calculation : The mass of the solvent added to reach the endpoint is recorded. The solubility is then calculated based on the initial mass of this compound and the total mass of the solvent. The procedure is typically repeated multiple times to ensure accuracy.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is commonly used for the accurate quantification of this compound in various matrices, such as raw materials, finished products, or biological samples.

Methodology: RP-HPLC with UV Detection [12]

-

Standard Preparation : Prepare a stock solution of high-purity this compound analytical standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5 to 20 µg/mL).

-

Sample Preparation : Dissolve the sample containing this compound in the mobile phase or a compatible solvent. The sample may require extraction, filtration (e.g., through a 0.45 µm filter), and dilution to ensure the final concentration falls within the calibration range.

-

Chromatographic Conditions :

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase : An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous phase (e.g., water, potentially with a pH modifier like acetic or phosphoric acid). A common composition is Acetonitrile:Water (60:40, v/v).[12]

-

Flow Rate : 1.0 mL/min.[12]

-

Detection : UV detector set to a wavelength of high absorbance for this compound, typically around 310-340 nm.[12][15]

-

Injection Volume : 20 µL.[12]

-

-

Analysis and Quantification : Inject the prepared standards and samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Caption: General experimental workflow for this compound quantification by HPLC.

Conclusion

This compound is a compound of significant industrial and scientific interest, characterized by its distinct aromatic properties and versatile chemical reactivity. This guide has provided a detailed summary of its core physical, chemical, and spectral properties in a structured format for easy reference. The outlined experimental protocols for synthesis, solubility determination, and HPLC-based quantification offer robust methodologies for researchers and drug development professionals. A thorough understanding of these fundamental characteristics is crucial for the effective application of this compound in fragrance formulation, chemical synthesis, and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. Isosafrole from this compound - [www.rhodium.ws] [erowid.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of this compound - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 10. ymdb.ca [ymdb.ca]

- 11. Piperonyl aldehyde(120-57-0) IR Spectrum [m.chemicalbook.com]

- 12. florajournal.com [florajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Solved The 1H NMR spectra of this compound and piperonylonitrile | Chegg.com [chegg.com]

- 15. Solved Analyze the ir spectrum for the compound this compound, | Chegg.com [chegg.com]

- 16. DSpace [research-repository.griffith.edu.au]

- 17. ijper.org [ijper.org]

An In-depth Technical Guide to Piperonal (CAS No. 120-57-0) for Researchers and Drug Development Professionals

An Overview of a Versatile Aromatic Aldehyde

Piperonal, also known as heliotropin, is an aromatic aldehyde with a distinctive sweet, floral fragrance reminiscent of vanilla and cherry.[1] Naturally occurring in various plants such as black pepper (Piper nigrum), dill, and vanilla, it is a widely utilized compound in the fragrance, flavor, and pharmaceutical industries.[1] Structurally, it is characterized by a 1,3-benzodioxole (B145889) ring substituted with a formyl group at the 5-position.[2] Beyond its aromatic properties, this compound serves as a key precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, biological activities, and relevant experimental protocols for researchers and professionals in drug development.

Physicochemical and Pharmacokinetic Properties

This compound is a colorless, crystalline solid at room temperature.[3] Its fundamental properties are summarized in the table below. The molecule's structure, particularly the presence of the aldehyde group and the 1,3-benzodioxole moiety, dictates its reactivity and biological interactions.

| Property | Value | Reference |

| CAS Number | 120-57-0 | [1] |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Melting Point | 35.5-37 °C | [3] |

| Boiling Point | 263 °C | [1] |

| Solubility | Slightly soluble in water | [4] |

| Vapor Pressure | 0.01 mm Hg at 25 °C | [3] |

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a wide range of pharmacological activities, making them promising candidates for further investigation in drug discovery and development. Much of the detailed in vivo and in vitro research has been conducted on piperine (B192125), a closely related alkaloid from which this compound can be derived. The biological activities of piperine provide valuable insights into the potential therapeutic applications of the this compound scaffold.

Neuroprotective Effects

Research suggests that compounds with the this compound chemical scaffold, such as piperine, exhibit significant neuroprotective properties. These effects are attributed to various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions.

-